molecular formula C8H11ClN2O B1339995 H-D-Phg-NH2.HCl CAS No. 63291-39-4

H-D-Phg-NH2.HCl

Cat. No. B1339995
CAS RN: 63291-39-4
M. Wt: 186.64 g/mol
InChI Key: LXOAFHGMXCFTOU-OGFXRTJISA-N
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Description

H-D-Phg-NH2.HCl, also known as D-Phenylalanine, is a non-essential amino acid that is commonly used in scientific research. It is a derivative of the essential amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects. In HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Solvent Extraction and Ion Interaction

Research by El-eswed et al. (2014) on organophosphorus ligands, including phenylphosphonic acids, in solvent extraction processes highlights the significance of understanding chemical interactions for efficient extraction methods. This study underscores the importance of chemical reactivity and extraction mechanisms, which are relevant in the context of compounds like H-D-Phg-NH2.HCl for their potential roles in similar extraction and ion-exchange processes (El-eswed et al., 2014).

Surface Reactivity and Catalysis

A study on the anchoring of nanoparticles on amine-modified mesoporous SiO2 for hydrogen production from formic acid by Luo et al. (2020) presents an example of how compounds with amine groups can be utilized in catalysis and surface chemistry. This work illustrates the broader application of amine-functionalized materials in catalysis, potentially relevant to the functional groups present in this compound (Luo et al., 2020).

Environmental Applications

Feng et al. (2021) investigated the application of hydrothermal carbonization aqueous products in agriculture, focusing on ammonia volatilization and nitrogen use efficiency. This study highlights the environmental and agricultural implications of nitrogen-containing compounds, which could be an area of application for compounds like this compound, particularly in understanding nitrogen dynamics in soil (Feng et al., 2021).

Safety and Hazards

The safety data sheet for H-PHG-NH2 HCL indicates that it is harmful if swallowed or in contact with skin . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

H-D-Phg-NH2.HCl, also known as D-Phenylglycinamide, is a compound used for scientific research and development Similar compounds have been known to interact with opioid receptors .

Mode of Action

The exact mode of action of H-D-Phg-NH2It’s known that d-phenylglycinamide compounds can undergo reactions such as the wolff-kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .

Biochemical Pathways

The specific biochemical pathways affected by H-D-Phg-NH2D-phenylglycinamide compounds are known to be involved in the synthesis of ampicillin by acyl transfer from d-(-)-phenylglycine amide (d-pga) to 6-aminopenicillanic acid (6-apa), which becomes more effective when a judiciously chosen ph gradient is applied in the course of the process .

Pharmacokinetics

The pharmacokinetics of H-D-Phg-NH2The compound has a molecular weight of 186.6 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of H-D-Phg-NH2It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed . Furthermore, the compound should be handled with protective gloves, protective clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

H-D-Phg-NH2.HCl interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in the synthesis of ampicillin, a semi-synthetic antibiotic, through the penicillin acylase-catalyzed process. The compound’s role in these reactions is crucial, and its interactions with other biomolecules are complex and multifaceted .

Molecular Mechanism

The molecular mechanism of H-D-Phg-NH2HCl involves complex binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of H-D-Phg-NH2HCl can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of an artificial D-Phg biosynthesis pathway that starts from phenylpyruvate, the direct precursor of L-phenylalanine . This pathway involves the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(2R)-2-amino-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAFHGMXCFTOU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584195
Record name (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63291-39-4
Record name (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-2-Amino-2-phenylacetamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.